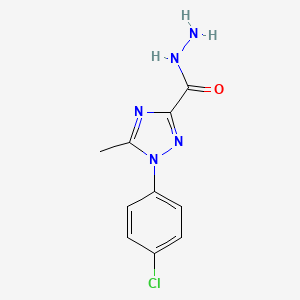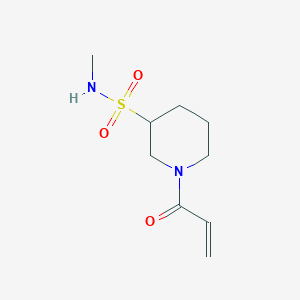![molecular formula C16H18N4O3S B2584275 (1-(cyclopropylsulfonyl)azetidin-3-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone CAS No. 1428363-87-4](/img/structure/B2584275.png)
(1-(cyclopropylsulfonyl)azetidin-3-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(cyclopropylsulfonyl)azetidin-3-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone is a complex organic compound that has garnered attention due to its unique structural features and potential applications in various scientific fields. This compound, characterized by its fused benzimidazole and azetidine rings, is synthesized for its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-(cyclopropylsulfonyl)azetidin-3-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone involves multiple steps, each requiring precise reaction conditions:
Cyclopropylsulfonylation of Azetidinone: : The starting material azetidinone undergoes sulfonylation using cyclopropylsulfonyl chloride in the presence of a base like triethylamine, resulting in the formation of cyclopropylsulfonyl azetidinone.
Formation of the Benzimidazole Core: : The benzimidazole ring is synthesized via a condensation reaction between o-phenylenediamine and a suitable carboxylic acid or aldehyde under acidic conditions.
Coupling Reaction: : The final step involves coupling the cyclopropylsulfonyl azetidinone with the benzimidazole derivative through a nucleophilic substitution reaction, typically facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
For industrial-scale production, optimized reaction conditions are essential to maximize yield and purity:
High-Pressure Reactors: : These are used to control temperature and pressure conditions, ensuring complete reactions and minimizing side products.
Automated Sequential Addition: : Automated systems add reagents in precise sequences and amounts to ensure reproducibility and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(1-(cyclopropylsulfonyl)azetidin-3-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone undergoes several types of chemical reactions:
Oxidation: : Involves converting the compound to its corresponding sulfoxide or sulfone, typically using oxidizing agents like mCPBA (meta-chloroperbenzoic acid).
Reduction: : The reduction of imidazole rings can be carried out using reducing agents such as sodium borohydride.
Substitution: : Various nucleophilic or electrophilic substitution reactions can occur at reactive sites on the benzimidazole or azetidine rings.
Common Reagents and Conditions
Common reagents include:
Oxidizing Agents: : mCPBA, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Bases: : Triethylamine, potassium carbonate.
Major Products
Major products from these reactions include oxidized derivatives, reduced amines, and substituted benzimidazole compounds.
Applications De Recherche Scientifique
Chemistry
This compound is used as a building block for synthesizing more complex molecules, serving as an intermediate in organic synthesis.
Biology and Medicine
It exhibits potential biological activities, such as antibacterial, antifungal, and anti-inflammatory properties, making it a candidate for drug development.
Industry
In the industrial realm, it is explored for applications in materials science, including the development of novel polymers and catalysts.
Mécanisme D'action
The mechanism by which (1-(cyclopropylsulfonyl)azetidin-3-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone exerts its effects involves:
Binding to Biological Targets: : It may interact with specific enzymes or receptors, inhibiting or modulating their activity.
Pathway Modulation: : The compound can alter biochemical pathways, impacting cellular processes such as signal transduction or metabolism.
Comparaison Avec Des Composés Similaires
Comparing (1-(cyclopropylsulfonyl)azetidin-3-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone with similar compounds highlights its unique features:
Unique Structural Motifs: : The combination of cyclopropylsulfonyl and azetidine with benzimidazole rings is less common compared to simpler analogs.
Enhanced Biological Activity: : Its structural complexity may enhance binding affinity and specificity towards certain biological targets.
Similar compounds include:
(1-(cyclopropylsulfonyl)azetidin-3-yl)methanone
2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole derivatives
By understanding and synthesizing such compounds, researchers can explore their vast potential in various scientific disciplines.
Propriétés
IUPAC Name |
(1-cyclopropylsulfonylazetidin-3-yl)-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c21-15(11-9-18(10-11)24(22,23)12-5-6-12)20-8-7-19-14-4-2-1-3-13(14)17-16(19)20/h1-4,11-12H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMKIQSJZNDVDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C2)C(=O)N3CCN4C3=NC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Azaspiro[3.3]heptane hydrochloride](/img/structure/B2584193.png)
![ethyl 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B2584195.png)

![3-(4-Butoxyphenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2584197.png)
methanone](/img/structure/B2584198.png)
![5-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2584201.png)
![N-[1-(2-Fluorophenyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2584204.png)
![3-Amino-1-[(1-methylimidazol-2-yl)methyl]pyridin-2-one](/img/structure/B2584206.png)

![2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2584209.png)


![4-methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-carboxamide](/img/structure/B2584212.png)
